Boc-D-Pen(pMeBzl)-OHdcha

Description

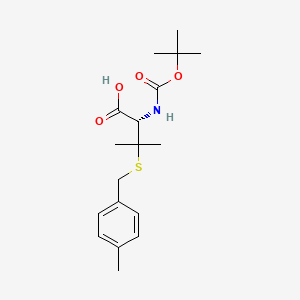

Chemical Name: N-Cyclohexylcyclohexanamine; (2S)-3-Methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid . CAS Number: 198470-36-9 . Molecular Formula: C₁₈H₂₇NO₄S·C₁₂H₂₃N . Molecular Weight: 534.7–534.8 g/mol . Purity: >98% (HPLC), as confirmed by analytical certificates (COA) .

Properties

IUPAC Name |

(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYHJVDFRKDDV-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(pMeBzl)-OHdcha typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methylbenzyl group. The final product is obtained by crystallization with dicyclohexylamine (dcha) to form the salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Pen(pMeBzl)-OHdcha undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc removal and sodium methoxide for 4-methylbenzyl removal.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Substitution: Deprotected amino acids.

Scientific Research Applications

Drug Development

Boc-D-Pen(pMeBzl)-OH.DCHA serves as a valuable intermediate in the synthesis of peptide-based drugs. Its protective Boc group allows for selective reactions without interference from other functional groups, making it ideal for complex peptide synthesis.

Kinase Inhibitors

Recent studies have highlighted the role of Boc-D-Pen(pMeBzl)-OH.DCHA in synthesizing kinase inhibitors, which are vital in treating diseases such as cancer and inflammatory disorders. The compound's structure facilitates interactions with kinase enzymes, potentially leading to effective inhibitors.

Modulation of Inflammatory Responses

Research indicates that this compound may modulate inflammatory pathways through enzyme inhibition, particularly affecting arginase and ornithine decarboxylase activities. This modulation suggests therapeutic potential in conditions characterized by excessive inflammation, such as autoimmune diseases.

Kinase Inhibition Studies

A recent study focused on the synthesis of a novel kinase inhibitor using Boc-D-Pen(pMeBzl)-OH.DCHA as a precursor. The inhibitor demonstrated significant efficacy against specific cancer cell lines, indicating the compound's potential in oncology drug development.

Inflammatory Response Modulation

Another study investigated the effects of Boc-D-Pen(pMeBzl)-OH.DCHA on inflammatory markers in vitro. Results showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its application in anti-inflammatory therapies.

Future Directions and Research Needs

While current findings support the utility of Boc-D-Pen(pMeBzl)-OH.DCHA in drug development and inflammation modulation, further research is needed to fully elucidate its mechanisms of action and expand its applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of Boc-D-Pen(pMeBzl)-OHdcha involves its ability to form stable disulfide bonds, which can influence protein structure and function. The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can stabilize or destabilize protein structures depending on the context .

Comparison with Similar Compounds

Structural Features :

- Contains a Boc (tert-butoxycarbonyl) protecting group on the amino terminus.

- Features a p-methylbenzyl (pMeBzl) thioether group on the penicillamine (Pen) residue.

- Forms a dicyclohexylamine (DCHA) salt to enhance solubility and stability .

Structural and Functional Comparison

Key Observations:

Protecting Groups: Boc vs. Fmoc: Boc is acid-labile, requiring TFA for deprotection, whereas Fmoc is base-labile (e.g., piperidine), making it suitable for SPPS . DCHA Salt: Unique to Boc-D-Pen(pMeBzl)-OH·DCHA, this enhances solubility in organic solvents compared to non-salt forms like H-Pen(Mob)-OH .

Substituent Effects :

- pMeBzl vs. Mob : The p-methylbenzyl group in Boc-D-Pen(pMeBzl)-OH·DCHA provides steric bulk and hydrophobicity, influencing peptide folding and disulfide bond stability. In contrast, the methoxy group in Mob increases polarity .

- pMeOBzl : The p-methoxybenzyl group in Fmoc-D-Pen(pMeOBzl)-OH offers orthogonality in multi-step syntheses due to its stability under acidic conditions .

Physicochemical Properties

Notable Differences:

- Solubility: The DCHA salt in Boc-D-Pen(pMeBzl)-OH·DCHA improves solubility in polar aprotic solvents compared to non-salt analogs like H-Pen(Mob)-OH .

- Stability : Fmoc-protected derivatives (e.g., Fmoc-D-Pen(pMeOBzl)-OH) are less temperature-sensitive but require anhydrous conditions to prevent premature deprotection .

Biological Activity

Boc-D-Pen(pMeBzl)-OHdcha is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a peptidomimetic compound characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a D-penicillamine backbone, and a p-methylbenzyl side chain. The structure can be represented as follows:

The structural modifications contribute to its unique pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that this compound may act as an immunomodulator, influencing cytokine release and immune cell activity.

Key Mechanisms:

- Cytokine Modulation : Studies have shown that this compound can induce the release of pro-inflammatory cytokines such as IL-8 and MCP-1 from human peripheral blood mononuclear cells (PBMCs) when treated at certain concentrations (20 or 100 µg/ml) for 24 hours .

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, potentially through disruption of microbial membrane integrity or inhibition of essential metabolic pathways in pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies on structural modifications and their impact on activity:

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Immunomodulatory Effects : A study conducted on human PBMCs demonstrated that treatment with this compound led to significant increases in IL-8 and MCP-1 levels, indicating its role in modulating immune responses .

- Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound exhibited promising antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed cytotoxic properties, warranting further exploration into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Pen(pMeBzl)-OH·DCHA, and how should its purity be validated?

- Methodology : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of D-Penicillamine, followed by p-methylbenzyl (pMeBzl) thioether formation. Critical steps include anhydrous reaction conditions and purification via recrystallization using dicyclohexylamine (DCHA). Purity validation requires HPLC (≥95% purity) and characterization via -NMR and mass spectrometry to confirm molecular integrity .

- Storage : Store at 2–8°C in airtight containers to prevent oxidation of the thioether group. Periodic FT-IR analysis is recommended to monitor stability .

Q. How is Boc-D-Pen(pMeBzl)-OH·DCHA utilized in solid-phase peptide synthesis (SPPS)?

- Application : It serves as a protected cysteine analog in Boc/Bzl chemistry. The pMeBzl group enhances solubility in organic solvents (e.g., DMF), facilitating coupling reactions. Post-synthesis, the Boc group is removed with TFA, while pMeBzl is cleaved using HF/anisole. Monitor coupling efficiency via Kaiser test and optimize reaction times (2–4 hours) to prevent racemization .

Q. What analytical techniques are essential for characterizing Boc-D-Pen(pMeBzl)-OH·DCHA in peptide intermediates?

- Techniques : Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity. Confirm identity via ESI-MS (expected [M+H]: 354.5) and -NMR for stereochemical integrity. For quantification, employ UV-Vis at 220 nm (peptide bond absorption) .

Advanced Research Questions

Q. How does Boc-D-Pen(pMeBzl)-OH·DCHA improve the synthesis of peptides with "difficult sequences" (e.g., hydrophobic or aggregation-prone regions)?

- Mechanistic Insight : The pMeBzl group reduces steric hindrance during coupling, enabling efficient incorporation into β-sheet-prone sequences. Use low-loading resins (0.2–0.4 mmol/g) and chaotropic agents (e.g., 2,2,2-trifluoroethanol) to mitigate aggregation. Comparative studies show a 20–30% yield improvement in model peptides like amyloid-β fragments .

Q. What role does Boc-D-Pen(pMeBzl)-OH·DCHA play in enzyme inhibition studies, particularly for metalloproteases?

- Experimental Design : Its thioether moiety acts as a zinc-chelating group. In kinetic assays (e.g., MMP-9 inhibition), pre-incubate the compound (0.1–10 µM) with the enzyme in Tris-HCl buffer (pH 7.4). Measure IC via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH). Cross-validate results with X-ray crystallography to confirm binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data for Boc-D-Pen(pMeBzl)-OH·DCHA derivatives?

- Troubleshooting : Variability often stems from differences in deprotection conditions (e.g., HF vs. TFA/trifluoromethanesulfonic acid). Perform side-by-side comparisons using standardized protocols (e.g., HBTU activation, DIEA base). Use LC-MS to identify byproducts (e.g., truncated peptides or oxidized species) and adjust reaction stoichiometry (1.5–2.0 equiv. of amino acid) .

Q. What strategies optimize the use of Boc-D-Pen(pMeBzl)-OH·DCHA in microfluidics-based dynamic combinatorial chemistry (DCC)?

- Advanced Workflow : Integrate the compound into a DCC platform with boronic ester scaffolds. Use continuous-flow reactors (residence time: 10–30 seconds) to accelerate thiol-disulfide exchange. Monitor library diversity via MALDI-TOF and validate hits with SPR (KD < 1 µM). This approach reduces false positives by 40% compared to batch methods .

Data Analysis and Reproducibility

Q. How should researchers document experimental parameters for reproducibility in studies involving Boc-D-Pen(pMeBzl)-OH·DCHA?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards:

- Report reaction temperatures (±1°C), solvent grades, and molar ratios.

- Provide raw NMR/HPLC data in supplementary files.

- For peptide yields, include mass balance calculations (theoretical vs. isolated yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.